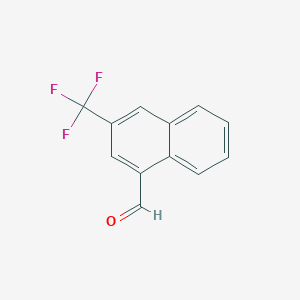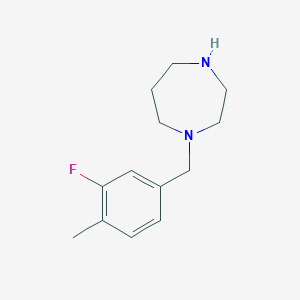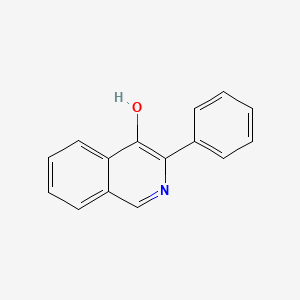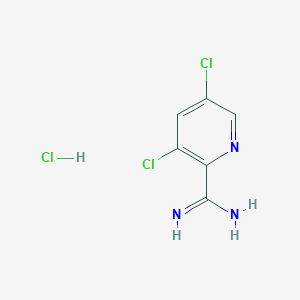
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H7ClFNO and a molecular weight of 223.63 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-fluoroquinoline with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-chloro-6-fluoroquinoline+ethanoyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoroquinoline: A precursor in the synthesis of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone.
6-Fluoro-2-cyanoquinoline: Another fluorinated quinoline derivative with different functional groups.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure but different substituents.
Uniqueness
Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H7ClFNO |
|---|---|
Poids moléculaire |
223.63 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)9-5-7-4-8(13)2-3-10(7)14-11(9)12/h2-5H,1H3 |
Clé InChI |
FZLKRWLEKRKKIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)




![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)



